Cas no 1909461-65-9 (N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

N-(2-クロロフェニル)メチル-6-(ピロリジン-1-イル)ピリミジン-4-カルボキサミドは、ピリミジン骨格を有する有機化合物です。この化合物は、2-クロロベンジルアミンと6-(ピロリジン-1-イル)ピリミジン-4-カルボン酸のアミド結合により構成されており、医薬品中間体としての応用が期待されます。分子構造中のピロリジン環とピリミジン環の組み合わせにより、優れた分子多様性と生物学的活性を示す可能性があります。特に、薬理学的特性の調整において、官能基の配置が重要な役割を果たすことが特徴です。合成プロセスの効率性と安定性に優れており、研究用途での取り扱いが比較的容易です。

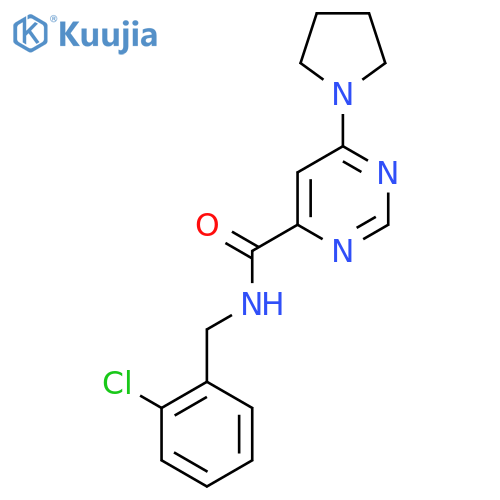

1909461-65-9 structure

商品名:N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- 1909461-65-9

- F6495-1898

- N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- AKOS025366497

- N-[(2-chlorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide

- N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

-

- インチ: 1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)10-18-16(22)14-9-15(20-11-19-14)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,18,22)

- InChIKey: SDQIZXXBCAEHSX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1CNC(C1=CC(=NC=N1)N1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 316.1090889g/mol

- どういたいしつりょう: 316.1090889g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 58.1Ų

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6495-1898-2μmol |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-20μmol |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-3mg |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-25mg |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-50mg |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-30mg |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-1mg |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-10μmol |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-5mg |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6495-1898-40mg |

N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |

1909461-65-9 | 40mg |

$210.0 | 2023-09-08 |

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1909461-65-9 (N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量